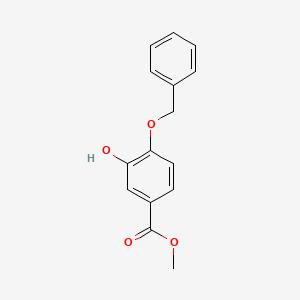

Methyl 4-(benzyloxy)-3-hydroxybenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-hydroxy-4-phenylmethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O4/c1-18-15(17)12-7-8-14(13(16)9-12)19-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXEZVYTTZZQFCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 4-(benzyloxy)-3-hydroxybenzoate from Protocatechuic Acid

This guide provides a comprehensive, technically detailed methodology for the synthesis of Methyl 4-(benzyloxy)-3-hydroxybenzoate, a valuable intermediate in pharmaceutical and fine chemical synthesis.[1][2] The synthesis commences from the readily available starting material, protocatechuic acid (3,4-dihydroxybenzoic acid).[3][4] The procedure is structured to ensure high yield and purity of the final product, incorporating principles of regioselective protection and efficient esterification.

Strategic Overview

The synthesis of this compound from protocatechuic acid necessitates a two-step approach:

-

Regioselective 4-O-Benzylation: The selective protection of the hydroxyl group at the C4 position of protocatechuic acid with a benzyl group. This step is critical to prevent unwanted side reactions during the subsequent esterification.

-

Fischer-Speier Esterification: The acid-catalyzed esterification of the carboxylic acid functionality to yield the desired methyl ester.[5][6]

This strategic sequence ensures that the more acidic 4-hydroxyl group is protected, allowing for the clean conversion of the carboxylic acid to its methyl ester.

Reaction Schematics and Workflow

The overall synthetic transformation is depicted below:

Caption: Step-by-step experimental workflow for the synthesis.

Part 1: Regioselective 4-O-Benzylation of Protocatechuic Acid

The selective benzylation of the 4-hydroxyl group is achieved by exploiting the difference in acidity between the two phenolic protons of protocatechuic acid. The 4-OH is more acidic due to the resonance-stabilizing effect of the para-carboxylic acid group. Consequently, it is more readily deprotonated to form a phenoxide ion, which then acts as a nucleophile to attack the benzyl bromide.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve protocatechuic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add anhydrous potassium carbonate (K2CO3) (1.1 eq) to the solution. The potassium carbonate acts as a base to selectively deprotonate the more acidic 4-hydroxyl group.

-

Alkylation: To the stirred suspension, add benzyl bromide (1.05 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 70-80 °C and maintain it at this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. Acidify the aqueous solution with dilute hydrochloric acid (HCl) to a pH of 2-3. The product, 4-(benzyloxy)-3-hydroxybenzoic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash it thoroughly with cold water, and dry it under a vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system, such as ethanol/water.

Part 2: Fischer-Speier Esterification

With the 4-hydroxyl group protected, the carboxylic acid is converted to its methyl ester via a classic Fischer-Speier esterification. This reaction is an acid-catalyzed equilibrium process, and using a large excess of methanol as both a reactant and a solvent drives the equilibrium towards the product. [5][6]

Experimental Protocol

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend the dried 4-(benzyloxy)-3-hydroxybenzoic acid (1.0 eq) in methanol (a significant excess, acting as the solvent).

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (H2SO4) to the suspension. [7]3. Reaction Progression: Heat the reaction mixture to reflux and maintain it for 8-12 hours. The progress of the esterification can be monitored by TLC. [8]4. Workup: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate and wash the organic layer successively with a saturated sodium bicarbonate (NaHCO3) solution (to neutralize the acidic catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient as the eluent.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |

| Protocatechuic Acid | C7H6O4 | 154.12 | White to tan crystalline powder |

| 4-(Benzyloxy)-3-hydroxybenzoic Acid | C14H12O4 | 244.24 | Off-white solid |

| This compound | C15H14O4 | 258.27 | White to pale yellow solid |

Characterization of this compound

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons, the benzylic protons, the methoxy protons, and the remaining hydroxyl proton.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of all 15 carbon atoms in their respective chemical environments.

-

IR (Infrared) Spectroscopy: The IR spectrum should display characteristic absorption bands for the hydroxyl (O-H), ester carbonyl (C=O), and ether (C-O-C) functional groups.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the synthesized compound.

Trustworthiness and Self-Validation

The described protocol is a self-validating system. The success of the first step, selective benzylation, can be confirmed by analyzing the intermediate product. The disappearance of the starting material and the appearance of a new spot on the TLC plate with a different Rf value are initial indicators. Subsequent NMR analysis of the intermediate would confirm the presence of the benzyl group and one remaining phenolic hydroxyl group.

Similarly, the completion of the esterification step is monitored by TLC, showing the conversion of the carboxylic acid intermediate to the less polar ester product. The final product's purity is ensured by column chromatography, and its identity is unequivocally confirmed by a full suite of spectroscopic analyses.

Conclusion

This in-depth technical guide provides a robust and reliable methodology for the synthesis of this compound from protocatechuic acid. The protocol emphasizes regioselectivity and purification to yield a high-purity product suitable for further applications in drug development and scientific research. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chemical intermediate.

References

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). General experimental procedures. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). Fischer esterification reaction of benzoic acid and polyhydric alcohols.... Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of this compound in Pharmaceutical Synthesis. Retrieved from [Link]

-

PubMed. (n.d.). [Synthesis and characterization of protocatechuic acid derivants]. Retrieved from [Link]

-

ResearchGate. (n.d.). Selectivity of protocatechuic acid (1),.... Retrieved from [Link]

-

PMC - NIH. (n.d.). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Retrieved from [Link]

-

PubMed. (2021, November 8). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl-4-benzyloxybenzoate - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. redalyc.org [redalyc.org]

- 3. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Williamson Ether Synthesis of Methyl 4-(benzyloxy)-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This guide offers a comprehensive exploration of this reaction, specifically tailored to the synthesis of Methyl 4-(benzyloxy)-3-hydroxybenzoate, a valuable intermediate in the pharmaceutical and fine chemical industries.[1] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-proven experimental protocol, and discuss critical aspects of reaction optimization, safety, and product characterization. This document is intended to serve as a practical resource for researchers and professionals engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of Williamson Ether Synthesis

Developed by Alexander Williamson in 1850, the Williamson ether synthesis remains a highly relevant and widely practiced method for constructing ether linkages.[2] The reaction typically involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide or phenoxide nucleophile.[2][3][4][5][6] Its enduring utility lies in its broad substrate scope and predictable stereochemical outcome.

The target molecule, this compound, is a key building block in the synthesis of various biologically active compounds.[1] Its structure, featuring a protected phenol and a free hydroxyl group, allows for selective functionalization, making it a versatile precursor in multi-step synthetic sequences.[1] The selective benzylation of one of the two hydroxyl groups of the starting material, methyl 3,4-dihydroxybenzoate, is a critical transformation that hinges on the nuanced application of the Williamson ether synthesis.

Mechanistic Insights: A Tale of Two Hydroxyls

The synthesis of this compound via the Williamson ether synthesis is a classic example of chemoselectivity. The reaction proceeds via an S_N2 mechanism, which involves the backside attack of a nucleophile on an electrophilic carbon center.[2][5]

The S_N2 Pathway

The core of the Williamson ether synthesis is the bimolecular nucleophilic substitution (S_N2) reaction.[2][5] In this concerted mechanism, the nucleophile attacks the electrophile at the same time as the leaving group departs. For this reaction to be efficient, the electrophile should ideally be a primary or methyl halide to minimize competing elimination reactions.[5][7]

Selective Deprotonation: The Key to Success

The starting material, methyl 3,4-dihydroxybenzoate, possesses two phenolic hydroxyl groups with different acidities. The hydroxyl group at the 4-position is more acidic due to the electron-withdrawing effect of the para-ester group, which stabilizes the corresponding phenoxide through resonance. In contrast, the hydroxyl group at the 3-position is less acidic.

This difference in acidity is the cornerstone of the selective synthesis. By using a carefully chosen base, such as potassium carbonate (K₂CO₃), we can selectively deprotonate the more acidic 4-hydroxyl group. This generates a phenoxide ion that is poised to act as the nucleophile in the subsequent S_N2 reaction.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, with clear checkpoints and expected observations.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Methyl 3,4-dihydroxybenzoate | 168.15 | 10.0 g | 0.059 | 1.0 |

| Benzyl bromide | 171.04 | 10.7 g (7.4 mL) | 0.062 | 1.05 |

| Potassium carbonate (anhydrous) | 138.21 | 12.3 g | 0.089 | 1.5 |

| Acetone (anhydrous) | 58.08 | 200 mL | - | - |

| Dichloromethane (DCM) | 84.93 | As needed | - | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |

| Brine | - | As needed | - | - |

| Anhydrous Sodium Sulfate | - | As needed | - | - |

Reaction Setup and Execution

-

Preparation: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 3,4-dihydroxybenzoate (10.0 g, 0.059 mol) and anhydrous potassium carbonate (12.3 g, 0.089 mol).

-

Solvent Addition: Add 200 mL of anhydrous acetone to the flask. Stir the suspension at room temperature for 15 minutes. The fine suspension of the reagents is crucial for optimal reactivity.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (7.4 mL, 0.062 mol) to the stirring suspension using a dropping funnel over a period of 10 minutes. Benzyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.[8][9][10][11][12]

-

Reaction: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter the solid potassium carbonate and potassium bromide salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

-

Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in 150 mL of dichloromethane (DCM). Transfer the solution to a separatory funnel and wash with 2 x 100 mL of saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts. Follow this with a wash of 1 x 100 mL of brine to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel.

-

Expected Yield: 75-85%

-

Appearance: White to off-white solid.

-

Spectroscopic Data: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Critical Parameters and Optimization

The success of this synthesis hinges on several key factors:

-

Choice of Base: Potassium carbonate is a moderately strong base, ideal for selectively deprotonating the more acidic phenol without causing significant deprotonation of the less acidic one.[13][14][15][16][17] Stronger bases like sodium hydride could lead to di-alkylation or other side reactions.[5][7]

-

Solvent: Acetone is an excellent choice as it is a polar aprotic solvent that readily dissolves the organic reactants and facilitates the S_N2 reaction.[4] Other polar aprotic solvents like DMF or acetonitrile can also be used.[4][7]

-

Alkylating Agent: Benzyl bromide is a highly reactive primary halide, making it an excellent substrate for the S_N2 reaction.[5][7] It is important to use a slight excess to ensure complete consumption of the phenoxide.

-

Temperature and Reaction Time: Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4][7] The reaction time should be optimized by monitoring the reaction progress by TLC.

Safety Considerations

-

Benzyl Bromide: This compound is a lachrymator and is corrosive.[8][9][10][11][12] It should be handled with extreme care in a chemical fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.[8][9][10][11]

-

Potassium Carbonate: While less hazardous, it can cause skin and eye irritation.[13][14][15][16][17] Avoid inhalation of dust.[13][14][16]

-

Solvents: Acetone and dichloromethane are flammable and volatile. All operations should be performed in a well-ventilated area, away from ignition sources.

Conclusion

The Williamson ether synthesis of this compound is a robust and efficient transformation that highlights the principles of chemoselectivity in organic synthesis. By carefully controlling the reaction conditions, particularly the choice of base, a high yield of the desired mono-benzylated product can be achieved. This guide provides a solid foundation for researchers to successfully perform this synthesis and adapt it for their specific needs in the development of novel chemical entities.

References

-

Williamson ether synthesis. In Wikipedia. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate. Retrieved from [Link]

-

Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Enartis. (2015, August 5). Safety Data Sheet POTASSIUM CARBONATE. Retrieved from [Link]

-

Redox. (2020, December 18). Safety Data Sheet Potassium Carbonate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. PubChem Compound Database. Retrieved from [Link]

-

Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4). Retrieved from [Link]

-

University of Calgary. (n.d.). Ch24: ArOH to ArOR. Retrieved from [Link]

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. chemistnotes.com [chemistnotes.com]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. westliberty.edu [westliberty.edu]

- 10. msds.nipissingu.ca [msds.nipissingu.ca]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. ferris.msdssoftware.com [ferris.msdssoftware.com]

- 13. chemos.de [chemos.de]

- 14. echemi.com [echemi.com]

- 15. enartis.com [enartis.com]

- 16. redox.com [redox.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

regioselective benzylation of methyl 3,4-dihydroxybenzoate

An In-depth Technical Guide to the Regioselective Benzylation of Methyl 3,4-Dihydroxybenzoate

Abstract

Methyl 3,4-dihydroxybenzoate is a pivotal intermediate in the synthesis of a wide array of fine chemicals and active pharmaceutical ingredients (APIs).[1][2] Its utility is derived from the catechol moiety, which presents two phenolic hydroxyl groups amenable to further functionalization. However, the presence of two reactive sites poses a significant challenge in achieving regioselectivity during substitution reactions such as benzylation.[3][4] This guide provides a comprehensive exploration of the principles and field-tested protocols for the regioselective O-benzylation of methyl 3,4-dihydroxybenzoate. We will delve into the mechanistic underpinnings that govern selectivity, present detailed experimental procedures for achieving the desired 4-O-benzyl isomer, and offer expert insights into troubleshooting and process optimization. This document is intended for researchers, chemists, and process development professionals engaged in multi-step organic synthesis.

The Foundation of Regioselectivity: Mechanistic Principles

Achieving regioselectivity in the benzylation of methyl 3,4-dihydroxybenzoate is not a matter of chance, but a deliberate exploitation of the substrate's inherent electronic and steric properties. The outcome of the reaction is primarily dictated by a careful selection of the base and reaction conditions, which leverage the subtle yet critical differences between the C3 and C4 hydroxyl groups.

Differential Acidity and Nucleophilicity

The cornerstone of regioselectivity in this system is the difference in acidity between the two phenolic protons. The hydroxyl group at the C4 position is inherently more acidic than the one at the C3 position. This is due to the electron-withdrawing resonance effect of the para-substituted methoxycarbonyl group (-COOCH₃), which stabilizes the corresponding phenoxide anion more effectively.

Deprotonation by a base preferentially occurs at the more acidic C4-OH, generating the 4-phenoxide. This phenoxide is the more potent nucleophile, which then attacks the benzyl halide in a classic Williamson ether synthesis (Sₙ2) mechanism.[5]

The Critical Role of the Base and Solvent

The choice of base is paramount. A base that is strong enough to deprotonate the C4-OH but not overwhelmingly strong to deprotonate both hydroxyls non-selectively is ideal for maximizing mono-alkylation.

-

Mild Inorganic Bases (K₂CO₃, CsHCO₃): These are frequently employed. Cesium bicarbonate (CsHCO₃), in particular, has demonstrated excellent performance in achieving high regioselectivity and yields.[6][7] The superior performance of cesium salts is often attributed to the higher solubility of the cesium phenoxide and the "softer" nature of the Cs⁺ ion, which coordinates less tightly with the phenoxide oxygen, rendering it more nucleophilic.[6]

-

Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile (MeCN) are standard choices. They effectively solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile.[6]

The interplay of these factors allows for a kinetically controlled reaction where the more rapidly formed, more stable 4-phenoxide reacts preferentially to yield the 4-O-benzyl ether.

Field-Validated Experimental Protocols

The following protocols provide a robust framework for the regioselective synthesis of methyl 4-(benzyloxy)-3-hydroxybenzoate.

Protocol: High-Selectivity C4-O-Benzylation using Cesium Bicarbonate

This method is preferred for its high yield and excellent regioselectivity, minimizing the formation of the di-benzylated byproduct.[6][7]

Methodology:

-

Reactor Setup: To a clean, dry pressure vessel or round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3,4-dihydroxybenzoate (1.0 eq.).

-

Solvent and Reagents: Add acetonitrile (CH₃CN) to create a solution of approximately 0.2 M concentration. To this solution, add cesium bicarbonate (CsHCO₃, 3.0 eq.) followed by benzyl bromide (BnBr, 3.0 eq.).

-

Reaction Execution: Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase). The reaction is typically complete within 4-6 hours.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove inorganic solids and wash the solids with a small amount of acetonitrile.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound as an off-white powder.[8]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Customized this compound Cas No.87687-75-0 Manufacturers, Suppliers - Good Price - ALLGREEN [allgreenchems.com]

A Technical Guide to the Synthesis of Methyl 4-(benzyloxy)-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Methyl 4-(benzyloxy)-3-hydroxybenzoate

This compound (CAS No. 87687-75-0) is a highly versatile and valuable intermediate in the field of organic and medicinal chemistry.[1][2] Its molecular architecture, featuring a catechol-like core with differentiated hydroxyl and benzyloxy groups, alongside a methyl ester, presents a scaffold ripe for synthetic elaboration.[1] This strategic arrangement of functional groups allows chemists to perform selective modifications, making it an essential building block for constructing more complex molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its application spans from pharmaceutical research to the development of fine and specialty chemicals, where precise molecular design is paramount.[1]

This guide provides an in-depth analysis of the primary synthetic routes to this key intermediate, focusing on the critical choice of starting materials and the chemical reasoning that underpins successful, high-yield synthesis. We will explore the prevalent strategies, offer detailed experimental protocols, and compare the methodologies to inform rational synthetic planning.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to this compound reveals two logical disconnections that point directly to the most common and practical starting materials. The core challenge of the synthesis is the regioselective benzylation of a dihydroxybenzoate system.

-

C-O Bond Disconnection (Benzyl Ether): Disconnecting the benzyl ether at the 4-position leads back to Methyl 3,4-dihydroxybenzoate . This is the most direct and widely adopted precursor.

-

Ester Disconnection: A subsequent disconnection of the methyl ester reveals Protocatechuic acid (3,4-dihydroxybenzoic acid) .[3]

This analysis establishes two primary synthetic strategies, each centered on one of these readily available starting materials. The choice between them dictates the sequence of operations: esterification and selective protection.

Synthetic Strategies & Starting Material Evaluation

The synthesis of this compound hinges on the regioselective protection of one of two phenolic hydroxyl groups. The 4-OH is generally more acidic and sterically accessible than the 3-OH, a factor that can be exploited to achieve selectivity.

Route A: Starting from Protocatechuic Acid (3,4-dihydroxybenzoic acid)

This approach requires two key transformations: Fischer esterification of the carboxylic acid and the selective benzylation of the 4-position hydroxyl group.

Causality of Experimental Choices: The order of operations is critical. Performing esterification first is highly advantageous. Attempting to benzylate protocatechuic acid directly would lead to a complex mixture of products, including benzylation of the more acidic carboxylic acid proton and non-selective benzylation of the two phenolic hydroxyls. Therefore, the carboxylic acid is first protected as a methyl ester, which is inert to the subsequent benzylation conditions.

Workflow:

-

Esterification: Protocatechuic acid is converted to Methyl 3,4-dihydroxybenzoate. This is typically achieved under acidic conditions (e.g., H₂SO₄ or HCl in methanol) via a Fischer esterification reaction.[4]

-

Selective Benzylation: The resulting methyl 3,4-dihydroxybenzoate is then selectively benzylated at the 4-position.

Route B: Starting from Methyl 3,4-dihydroxybenzoate

This is the more streamlined approach as it bypasses the initial esterification step. Methyl 3,4-dihydroxybenzoate is a commercially available metabolite of polyphenols found in sources like green tea and can be used directly.[5]

Causality of Experimental Choices: The core of this synthesis is achieving regioselective O-benzylation. The increased acidity of the 4-OH compared to the 3-OH allows for its preferential deprotonation by a mild base. Using a stoichiometric amount of base ensures that only the most acidic proton is removed, generating the corresponding phenoxide which then acts as a nucleophile to attack the benzyl halide.

-

Base Selection: A weak base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is ideal. Stronger bases like sodium hydride (NaH) could lead to double benzylation.[4][6]

-

Solvent: Polar aprotic solvents such as acetone or dimethylformamide (DMF) are commonly used as they effectively dissolve the reagents and facilitate the Sₙ2 reaction mechanism of the Williamson ether synthesis.[4][7]

Visualizing the Synthetic Pathways

Caption: Primary synthetic routes to the target compound.

Comparative Analysis of Starting Materials

| Feature | Route A: Protocatechuic Acid | Route B: Methyl 3,4-dihydroxybenzoate |

| Number of Steps | 2 | 1 |

| Starting Material Cost | Generally lower | Generally higher |

| Overall Atom Economy | Lower due to extra esterification step | Higher, more direct |

| Process Simplicity | More complex, requires isolation of intermediate | Simpler, one-pot potential |

| Key Challenge | Ensuring complete esterification before benzylation | Achieving high regioselectivity in benzylation |

Detailed Experimental Protocol (Route B)

This protocol describes the direct, regioselective benzylation of Methyl 3,4-dihydroxybenzoate. This method is chosen for its efficiency and high selectivity.

Materials:

-

Methyl 3,4-dihydroxybenzoate (1.0 eq)

-

Benzyl bromide (BnBr) (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (1.5 eq)

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, reflux condenser

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Methyl 3,4-dihydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous acetone or DMF to the flask (approx. 10-15 mL per gram of the starting ester).

-

Reagent Addition: Stir the suspension vigorously. Slowly add benzyl bromide (1.1 eq) to the mixture at room temperature.

-

Reaction Execution: Heat the reaction mixture to reflux (for acetone, ~60°C) or to 60-70°C (for DMF).

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Work-up: a. Cool the reaction mixture to room temperature. b. Filter the mixture to remove the inorganic salts (K₂CO₃, KBr). c. Concentrate the filtrate under reduced pressure to remove the solvent. d. Dissolve the resulting residue in Ethyl Acetate (EtOAc). e. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x). This removes any remaining DMF and unreacted acidic species.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude product, this compound, can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to afford a white to off-white solid.

Workflow Visualization

Caption: Step-by-step workflow for the synthesis via Route B.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence of all expected protons, including the methyl ester singlet, aromatic protons, the benzyl CH₂ singlet, and the phenyl protons of the benzyl group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To verify the number of unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared Spectroscopy (IR): To identify key functional groups, such as the hydroxyl (-OH stretch), ester carbonyl (C=O stretch), and ether (C-O stretch).

-

Melting Point: To assess the purity of the final solid product.

Conclusion

The synthesis of this compound is most efficiently achieved via the regioselective benzylation of Methyl 3,4-dihydroxybenzoate. This one-step route offers high yield and operational simplicity compared to the two-step process starting from protocatechuic acid. The key to success lies in the careful control of reaction conditions, particularly the choice of a mild base to favor mono-alkylation at the more acidic 4-hydroxyl position. This guide provides the foundational knowledge and a validated protocol for researchers to confidently produce this critical chemical intermediate for applications in drug discovery and advanced material synthesis.

References

-

Methyl 4-(benzyloxy)-3-methoxybenzoate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

This compound: A Versatile Intermediate for Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Protocatechuic acid. (n.d.). Organic Syntheses. Retrieved from [Link]

-

The Role of this compound in Pharmaceutical Synthesis. (2025, October 12). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

Synthesis of methyl 3-hydroxybenzoate. (n.d.). PrepChem.com. Retrieved from [Link]

-

Valdivia, V. M., et al. (2002). Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. Molecules, 7(7), 528-533. Retrieved from [Link]

-

New Selective O-Debenzylation of Phenol with Mg/MeOH. (2025, August 7). ResearchGate. Retrieved from [Link]

-

Benzoic hydroxamates-based iron complexes as models compounds for humic substances: synthesis, characterization and algal. (n.d.). Retrieved from [Link]

-

One-Pot Multicomponent Coupling Reaction of Catechols, Benzyl Alcohols/Benzyl Methyl Ethers, and Ammonium Acetate toward Synthesis of Benzoxazoles. (2021, August 18). National Center for Biotechnology Information. Retrieved from [Link]

-

Regioselective Protection of the 4-Hydroxyl of 3,4-Dihydroxy-benzaldehyde. (n.d.). ResearchGate. Retrieved from [Link]

-

Site Selective Boron Directed Ortho Benzylation of N-Aryl Amides: Access to Structurally Diversified Dibenzoazepines. (2024, December 17). Chalmers University of Technology. Retrieved from [Link]

-

Regioselective de-O-benzylation of monosaccharides. (2025, August 6). ResearchGate. Retrieved from [Link]

-

An enhanced selective hydrogenation of methyl benzoate and impacts promoted by Al-modified KMn/SiO2. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

-

Zirconium-catalyzed one-pot synthesis of benzoxazoles using reaction of catechols, aldehydes and ammonium acetate. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. (n.d.). MDPI. Retrieved from [Link]

-

Benzylation of hydroxyl groups by Williamson reaction. (2021, October 6). National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 4-(benzyloxy)-3-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Methyl 4-(benzyloxy)-3-hydroxybenzoate (CAS No. 87687-75-0) is a key chemical intermediate with significant applications in the pharmaceutical and fine chemical industries.[1][2] Its molecular structure, featuring a strategically substituted benzene ring with hydroxyl, methoxycarbonyl, and benzyloxy groups, offers a versatile platform for the synthesis of complex, biologically active molecules.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering a foundational understanding for its effective utilization in research and development. This document is structured to provide not just data, but also the scientific context and experimental rationale behind the characterization of this important compound.

Chemical Identity and Molecular Structure

This compound is an aromatic ester. The presence of both a protected catechol system (benzyloxy and hydroxyl groups) and a methyl ester function makes it a valuable building block in multi-step organic synthesis.[1]

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 87687-75-0[1] |

| Molecular Formula | C₁₅H₁₄O₄[1] |

| Molecular Weight | 258.27 g/mol |

| IUPAC Name | This compound |

Physicochemical Data

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in process development and scale-up. While comprehensive experimental data for this specific molecule is not widely published, the following sections detail the available information and provide established protocols for their determination.

Physical State and Appearance

This compound is expected to be an off-white to white crystalline powder at standard temperature and pressure, a common characteristic of many substituted benzoic acid derivatives.[3]

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. A sharp melting point range is indicative of high purity. For a compound like this compound, a defined melting point is expected.

Experimental Protocol: Melting Point Determination (Capillary Method)

The determination of the melting point is a fundamental technique for assessing the purity of a solid organic compound.

-

Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The temperature range over which the substance transitions from a solid to a liquid is observed. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle

-

-

Procedure:

-

Ensure the sample is completely dry and finely powdered. If necessary, grind the sample gently in a mortar and pestle.

-

Introduce a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Compact the sample at the bottom of the tube by tapping it gently on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point.

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is reported as T1-T2.

-

-

Causality and Validation: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. A broad melting range often indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase. The protocol is self-validating by repeating the measurement with a fresh sample to ensure reproducibility.

Boiling Point

Due to the compound's relatively high molecular weight and aromatic nature, a high boiling point is anticipated. One source provides a predicted boiling point, which should be considered an estimate until experimentally verified.

Table 2: Boiling Point

| Property | Value | Source |

| Boiling Point | 436.7 ± 30.0 °C (Predicted) | [4] |

Solubility Profile

The solubility of this compound in various solvents is dictated by its molecular structure, which contains both polar (hydroxyl, ester) and non-polar (benzene rings, benzyl group) moieties.

Expected Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Expected to be soluble due to hydrogen bonding with the hydroxyl group and dipole-dipole interactions with the ester.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): Likely to be soluble due to strong dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Expected to have limited solubility.

-

Water: Sparingly soluble to insoluble. The large non-polar surface area of the molecule will likely dominate its interaction with water.

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a systematic approach to assessing the solubility of an organic compound in a range of common laboratory solvents.

-

Principle: A small, known amount of the solute is added to a specific volume of the solvent at a constant temperature. The degree of dissolution is observed visually.

-

Apparatus:

-

Test tubes

-

Vortex mixer

-

Graduated cylinders or pipettes

-

-

Procedure:

-

Add approximately 10-20 mg of this compound to a series of test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dichloromethane, toluene, hexane).

-

Vigorously agitate each mixture using a vortex mixer for 30-60 seconds.

-

Allow the mixtures to stand and visually inspect for the presence of undissolved solid.

-

Classify the solubility as "soluble," "sparingly soluble," or "insoluble."

-

-

Causality and Validation: The "like dissolves like" principle is the guiding causality. The polarity of the solvent relative to the solute determines the extent of favorable intermolecular interactions. This protocol is self-validating through the systematic testing across a polarity spectrum of solvents, providing a clear and reproducible solubility profile.

Acidity (pKa)

The phenolic hydroxyl group is the primary acidic proton in the molecule. Its pKa value is influenced by the electronic effects of the substituents on the benzene ring. The benzyloxy and methoxycarbonyl groups will affect the acidity of the phenolic proton. The pKa of a similar compound, 4-hydroxybenzoic acid, is 4.54, which can serve as a rough reference point.[5]

Experimental Protocol: Spectrophotometric pKa Determination

This method is suitable for compounds with a chromophore that exhibits a pH-dependent UV-Vis spectrum.

-

Principle: The absorbance of a solution of the compound is measured at various pH values. The pKa is determined from the inflection point of the absorbance versus pH curve, which corresponds to the pH at which the protonated and deprotonated species are present in equal concentrations.

-

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a methanol/water mixture).

-

Prepare a series of buffer solutions covering a pH range of approximately pKa ± 2.

-

For each pH value, add a small, constant aliquot of the stock solution to a volumetric flask and dilute with the corresponding buffer solution.

-

Record the UV-Vis spectrum of each solution.

-

Plot the absorbance at a wavelength where the protonated and deprotonated forms have significantly different molar absorptivities against the pH.

-

The pKa is the pH at the midpoint of the resulting sigmoidal curve.

-

-

Causality and Validation: The change in the electronic structure upon deprotonation of the phenol leads to a shift in the UV-Vis absorption spectrum (a bathochromic or hypsochromic shift). This spectral change is directly proportional to the relative concentrations of the acidic and basic forms. The method is validated by the clear isosbestic point in the overlaid spectra, which indicates a two-component equilibrium.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Features:

-

Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The substitution pattern will dictate the multiplicity (singlets, doublets, triplets) and coupling constants.

-

Benzyloxy Methylene Protons: A singlet around δ 5.0-5.5 ppm corresponding to the two protons of the -OCH₂- group.

-

Methyl Ester Protons: A singlet around δ 3.8-4.0 ppm corresponding to the three protons of the -COOCH₃ group.

-

Hydroxyl Proton: A broad singlet whose chemical shift is dependent on concentration and solvent.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon: A signal in the downfield region (δ 165-175 ppm) for the ester carbonyl carbon.

-

Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm).

-

Benzyloxy Methylene Carbon: A signal around δ 70-75 ppm.

-

Methyl Ester Carbon: A signal around δ 50-55 ppm.

Experimental Protocol: NMR Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.

-

Principle: The sample is dissolved in a deuterated solvent to avoid large solvent signals in the ¹H NMR spectrum. The solution must be free of particulate matter to ensure magnetic field homogeneity.

-

Apparatus:

-

NMR tube

-

Vortex mixer

-

Pipette

-

Filter (e.g., a small plug of glass wool in a Pasteur pipette)

-

-

Procedure:

-

Weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Vortex the vial until the sample is completely dissolved.

-

Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean NMR tube.

-

Cap the NMR tube and wipe the outside clean before inserting it into the spectrometer.

-

-

Causality and Validation: Deuterated solvents are used because deuterium resonates at a different frequency from protons, thus not interfering with the sample's spectrum. Filtering removes paramagnetic impurities and suspended solids that would disrupt the magnetic field homogeneity, leading to broad spectral lines. The quality of the resulting spectrum, specifically the sharpness of the peaks and the flat baseline, validates the sample preparation technique.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ for the hydroxyl group.

-

C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (aliphatic): Peaks just below 3000 cm⁻¹.

-

C=O Stretch (ester): A strong, sharp peak around 1700-1730 cm⁻¹.

-

C=C Stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: Bands in the 1000-1300 cm⁻¹ region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for obtaining IR spectra of solid samples with minimal preparation.

-

Principle: An IR beam is passed through a crystal with a high refractive index. The beam undergoes total internal reflection at the crystal-sample interface. At each reflection, an evanescent wave penetrates a short distance into the sample, and absorption occurs at specific wavelengths corresponding to the vibrational modes of the functional groups.

-

Apparatus:

-

FTIR spectrometer with an ATR accessory

-

-

Procedure:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample onto the ATR crystal.

-

Apply pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

-

Record the sample spectrum.

-

Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft cloth.

-

-

Causality and Validation: Good contact between the sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively and produce a high-quality spectrum. The technique is validated by the reproducibility of the spectrum upon repeated measurements of the same sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 258.27).

-

Fragmentation Pattern: Common fragmentation pathways for this type of molecule include the loss of the methoxy group (-OCH₃), the carboxyl group (-COOCH₃), and cleavage of the benzyl group, leading to a prominent peak at m/z 91 (the tropylium ion).

Stability and Storage

Based on the functional groups present, this compound is expected to be stable under standard laboratory conditions. However, potential degradation pathways should be considered.

-

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under strongly acidic or basic conditions, especially at elevated temperatures.

-

Oxidation: The phenolic hydroxyl group can be susceptible to oxidation, particularly in the presence of strong oxidizing agents or upon prolonged exposure to air and light.

-

Debenzylation: The benzyloxy protecting group can be cleaved under hydrogenolysis conditions (e.g., H₂/Pd-C).

Recommended Storage: Store in a tightly sealed container in a cool, dry, and dark place to minimize degradation. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

In case of Contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.

-

Skin: Wash off with soap and plenty of water.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical advice.

-

Inhalation: Move to fresh air.

-

Visualization of Experimental Workflows

Diagram 1: Workflow for Physicochemical Characterization

Caption: Workflow for the comprehensive physicochemical characterization of this compound.

Conclusion

This compound is a valuable synthetic intermediate whose full potential can be realized through a detailed understanding of its physicochemical properties. This guide has outlined these key properties and provided robust, validated protocols for their experimental determination. For researchers and drug development professionals, this information serves as a critical resource for reaction optimization, process scale-up, and ensuring the quality and consistency of synthetic pathways that utilize this versatile building block.

References

-

Ataman Kimya. (n.d.). METHYL 4-HYDROXYBENZOATE. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 699167, Methyl 4-(benzyloxy)-3,5-dihydroxybenzoate. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). This compound: A Versatile Intermediate for Chemical Synthesis. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Yang, H., et al. (2014). Methyl 4-(benzyloxy)-3-methoxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 70(1), o1562.

-

Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. (n.d.). Retrieved from [Link]

-

The Role of this compound in Pharmaceutical Synthesis. (2025, October 12). Retrieved from [Link]

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025, August 6). Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of methyl 3-hydroxybenzoate. Retrieved from [Link]

-

ChemBK. (n.d.). Methyl 4-hydroxy-3-aminobenzoate. Retrieved from [Link]

-

Automated determination of the pKa values of 4-hydroxybenzoic acid in cosolvent-water mixtures and related solvent effects using a modified HPLC system. (n.d.). Retrieved from [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Methyl 4-hydroxybenzoate (C8 H8 O3). Retrieved from [Link]

-

ALLGREEN. (n.d.). This compound Cas No.87687-75-0. Retrieved from [Link]

-

PhytoHub. (2015, April 18). Showing 4-(3,4-dihydroxybenzoyloxymethyl)phenyl-beta-D-glucopyranoside (PHY0056545). Retrieved from [Link]

-

ResearchGate. (n.d.). Comparative representations of FT-IR spectra for methyl 4-hydroxybenzoate. Retrieved from [Link]

-

Chemical Synthesis Database. (2025, May 20). methyl 4-butyl-3-hydroxybenzoate. Retrieved from [Link]

-

Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. (2024, April 16). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 68138, 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10815, Methyl 3-amino-4-hydroxybenzoate. Retrieved from [Link]

-

mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11240684, Methyl 4-hydroxy-3-methylbenzoate. Retrieved from [Link]

- Google Patents. (n.d.). WO2018121050A1 - Preparation method for 3-cyano-4-hydroxybenzoic acid methyl ester.

-

ResearchGate. (2023, August 1). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 4-hydroxy-3-methoxy-benzoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

RRI Digital Repository. (n.d.). Methyl 4-benzyloxy-2-hydroxybenzoate. Retrieved from [Link]

Sources

A Spectroscopic Guide to Methyl 4-(benzyloxy)-3-hydroxybenzoate: Elucidating Molecular Structure for Pharmaceutical Research

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 4-(benzyloxy)-3-hydroxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] With full editorial control, this document is structured to offer researchers, scientists, and drug development professionals a comprehensive understanding of the molecule's structural features as revealed by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity and practical applicability.

Introduction

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Proton and Carbon Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise arrangement of atoms in a molecule. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: Probing the Proton Environment

Experimental Protocol:

A sample of this compound is dissolved in deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H NMR spectrum is then acquired on a 400 MHz spectrometer.

Interpretation of the ¹H NMR Spectrum:

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The anticipated chemical shifts (δ) are presented in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.50-7.30 | Multiplet | 5H | Aromatic protons of the benzyl group (C₆H₅) |

| ~7.60 | Doublet | 1H | Aromatic proton ortho to the ester group |

| ~7.55 | Doublet of doublets | 1H | Aromatic proton ortho to both the hydroxyl and ester groups |

| ~6.90 | Doublet | 1H | Aromatic proton ortho to the benzyloxy group |

| ~5.90 | Singlet | 1H | Phenolic hydroxyl proton (-OH) |

| ~5.15 | Singlet | 2H | Methylene protons of the benzyloxy group (-OCH₂Ph) |

| ~3.90 | Singlet | 3H | Methyl protons of the ester group (-COOCH₃) |

The aromatic protons of the benzyl group typically appear as a complex multiplet between 7.30 and 7.50 ppm. The three protons on the benzoate ring will show a characteristic splitting pattern reflecting their substitution. The phenolic hydroxyl proton is expected to be a broad singlet, and its chemical shift can be concentration-dependent. The benzylic methylene protons and the methyl ester protons will each appear as sharp singlets.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum is acquired on the same sample solution prepared for ¹H NMR spectroscopy, using a 100 MHz spectrometer with proton decoupling.

Interpretation of the ¹³C NMR Spectrum:

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~166.5 | Carbonyl carbon of the ester group (C=O) |

| ~150.0 | Aromatic carbon attached to the benzyloxy group |

| ~145.5 | Aromatic carbon attached to the hydroxyl group |

| ~136.0 | Quaternary aromatic carbon of the benzyl group |

| ~128.5-127.0 | Aromatic carbons of the benzyl group |

| ~123.0 | Aromatic carbon ortho to the ester group |

| ~115.0 | Aromatic carbon ortho to the benzyloxy group |

| ~114.5 | Aromatic carbon ortho to both the hydroxyl and ester groups |

| ~112.0 | Quaternary aromatic carbon attached to the ester group |

| ~71.0 | Methylene carbon of the benzyloxy group (-OCH₂) |

| ~52.0 | Methyl carbon of the ester group (-OCH₃) |

The carbonyl carbon of the ester group is the most downfield signal. The aromatic carbons show a range of chemical shifts depending on the electronic effects of their substituents. The benzylic methylene carbon and the methyl ester carbon appear in the aliphatic region of the spectrum.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, and the spectrum is recorded.

Interpretation of the IR Spectrum:

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Broad | O-H stretch (phenolic hydroxyl) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (ester) |

| ~1600, 1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (ester and ether) |

| ~1100 | Strong | C-O stretch (ether) |

The broad absorption around 3400 cm⁻¹ is indicative of the hydrogen-bonded phenolic hydroxyl group. The strong, sharp peak around 1710 cm⁻¹ is characteristic of the ester carbonyl group. The aromatic C=C stretching vibrations appear in the 1600-1500 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are typically observed in the fingerprint region between 1300 and 1000 cm⁻¹.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol:

The mass spectrum is obtained using an electron ionization (EI) source coupled to a quadrupole mass analyzer. The sample is introduced via a direct insertion probe or after separation by gas chromatography.

Interpretation of the Mass Spectrum:

The mass spectrum of this compound (Molecular Weight: 258.27 g/mol ) is expected to show a molecular ion peak ([M]⁺) at m/z 258. The fragmentation pattern will be dictated by the stability of the resulting carbocations.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Fragment Ion | Proposed Structure |

| 258 | [M]⁺ | [C₁₅H₁₄O₄]⁺ |

| 167 | [M - C₇H₇]⁺ | [HO(COOCH₃)C₆H₃O]⁺ |

| 151 | [M - C₇H₇O]⁺ | [HO(COOCH₃)C₆H₃]⁺ |

| 121 | [C₇H₅O₂]⁺ | [HO(CO)C₆H₄]⁺ |

| 91 | [C₇H₇]⁺ | [C₆H₅CH₂]⁺ (Tropylium ion) |

The most prominent fragmentation pathway is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. The loss of the benzyl group (C₇H₇) from the molecular ion would result in a fragment at m/z 167. Further fragmentation of the benzoate portion of the molecule can also be observed.

IV. Visualizing the Spectroscopic Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 4-(benzyloxy)-3-hydroxybenzoate

<

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural elucidation of organic molecules.[1][2] This guide provides a comprehensive technical overview of the ¹H and ¹³C NMR characterization of Methyl 4-(benzyloxy)-3-hydroxybenzoate, a key intermediate in the synthesis of various biologically active compounds. By detailing field-proven experimental protocols and offering an in-depth analysis of spectral data, this whitepaper serves as an authoritative resource for researchers, scientists, and professionals in drug development. We will dissect the chemical shifts, coupling constants, and integration patterns to provide a complete and validated assignment of all proton and carbon signals, thereby confirming the molecular structure with high fidelity.

Introduction

This compound is a polysubstituted aromatic compound whose structural framework is integral to numerous pharmaceutical agents and natural products. Its precise characterization is a critical step in quality control and downstream applications. Among the array of analytical techniques available, NMR spectroscopy is unparalleled in its ability to provide detailed information about the electronic environment and connectivity of atoms within a molecule.[2]

This guide will systematically walk through the process of acquiring and interpreting the ¹H and ¹³C NMR spectra of this target molecule. We will explore the underlying principles that govern the spectral appearance, such as the influence of electron-donating and electron-withdrawing groups on the chemical shifts of aromatic protons and carbons.[3][4] The primary objective is to equip the reader with the expertise to not only understand the provided spectral data but also to apply these analytical principles to related molecular structures.

Experimental Methodology: A Self-Validating Protocol

The integrity of NMR data is fundamentally dependent on meticulous sample preparation and precise acquisition parameters. The following protocols are designed to ensure high-quality, reproducible results.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. However, if the hydroxyl proton is of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferable as it reduces the rate of proton exchange, making the -OH signal more readily observable. The use of deuterated solvents is essential to avoid overwhelming the spectrum with signals from the solvent itself.[1]

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. TMS serves as the internal reference standard, with its signal defined as 0.0 ppm for both ¹H and ¹³C NMR spectra.

-

Homogenization & Transfer: Ensure the sample is fully dissolved by gentle vortexing. Transfer the clear solution into a 5 mm NMR tube.

NMR Data Acquisition

The following parameters are typical for a 400 MHz or 500 MHz NMR spectrometer.

| Parameter | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |

| Pulse Program | Standard single-pulse (zg30) | Proton-decoupled (zgpg30) |

| Spectrometer Freq. | 400 MHz | 100 MHz |

| Number of Scans | 16-32 | 1024-4096 |

| Relaxation Delay (d1) | 1.0 - 2.0 s | 2.0 s |

| Acquisition Time | ~4 s | ~1.5 s |

| Spectral Width | ~16 ppm | ~240 ppm |

Causality Behind Choices:

-

A higher number of scans for ¹³C NMR is necessary due to the low natural abundance (~1.1%) of the ¹³C isotope and its lower gyromagnetic ratio compared to ¹H.

-

Proton decoupling in ¹³C NMR collapses the carbon-proton couplings, resulting in a singlet for each unique carbon atom, which simplifies the spectrum significantly.[5]

-

The relaxation delay (d1) ensures that the nuclei have returned to equilibrium before the next pulse, allowing for accurate integration in ¹H NMR and preventing signal saturation.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through three key features: chemical shift (δ), integration, and signal multiplicity (splitting pattern).[5] Aromatic protons typically resonate in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the ring current.[3][6]

Tabulated ¹H NMR Data

Data acquired in CDCl₃ at 400 MHz.

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| Hₐ | ~7.65 | d | 1H | J = 2.0 Hz | Aromatic C2-H |

| Hₑ | ~7.53 | dd | 1H | J = 8.4, 2.0 Hz | Aromatic C6-H |

| Hբ | ~7.45 - 7.30 | m | 5H | - | Benzyl (-OCH₂Ph ) |

| HᏧ | ~6.95 | d | 1H | J = 8.4 Hz | Aromatic C5-H |

| H₉ | ~5.80 | s | 1H | - | Phenolic C3-OH |

| Hₕ | ~5.18 | s | 2H | - | Benzylic (-OCH₂ Ph) |

| Hᵢ | ~3.89 | s | 3H | - | Methyl Ester (-CO₂CH₃ ) |

Detailed Signal Interpretation

-

Methyl Protons (Hᵢ): The sharp singlet observed at ~3.89 ppm integrates to three protons and is characteristic of the methyl group of the methyl ester (-CO₂CH₃). Its downfield position is due to the deshielding effect of the adjacent carbonyl group.

-

Benzylic Protons (Hₕ): The singlet at ~5.18 ppm, integrating to two protons, is assigned to the benzylic methylene protons (-OCH₂Ph). These protons are significantly deshielded by the adjacent oxygen atom and the aromatic ring.

-

Phenolic Proton (H₉): A broad singlet appears around ~5.80 ppm, corresponding to the hydroxyl proton. Its chemical shift can be variable and its signal is often broad due to hydrogen bonding and chemical exchange.

-

Benzyl Ring Protons (Hբ): The complex multiplet between ~7.30 and 7.45 ppm, integrating to five protons, represents the five protons of the monosubstituted benzyl ring.

-

Substituted Benzoate Ring Protons (Hₐ, Hₑ, HᏧ): These three protons on the main aromatic ring give rise to a distinct pattern.

-

HᏧ at ~6.95 ppm: This signal appears as a doublet with a large coupling constant (J ≈ 8.4 Hz). This large J-value is characteristic of ortho-coupling.[4] This proton is ortho to Hₑ. It is the most upfield of the aromatic protons due to the shielding effect of the adjacent electron-donating hydroxyl and benzyloxy groups.

-

Hₑ at ~7.53 ppm: This proton is split into a doublet of doublets. It is coupled to HᏧ (ortho-coupling, J ≈ 8.4 Hz) and to Hₐ (meta-coupling, J ≈ 2.0 Hz). The smaller J-value is typical for meta-coupling.[4]

-

Hₐ at ~7.65 ppm: This proton appears as a doublet with a small coupling constant (J ≈ 2.0 Hz), consistent with meta-coupling to Hₑ. It is the most downfield proton on this ring, being ortho to the electron-withdrawing methyl ester group.[3]

-

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each chemically non-equivalent carbon atom. Aromatic carbons typically resonate between 110-160 ppm.[3]

Tabulated ¹³C NMR Data

Data acquired in CDCl₃ at 100 MHz.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~166.8 | C₈ (C=O) | Carbonyl carbon of the ester group, typically the most downfield signal. |

| ~150.1 | C₄ | Aromatic C attached to the benzyloxy group (quaternary). |

| ~145.9 | C₃ | Aromatic C attached to the hydroxyl group (quaternary). |

| ~136.5 | C₉ | Quaternary carbon of the benzyl ring attached to the OCH₂ group. |

| ~128.6 | C₁₁, C₁₃ | Benzyl ring carbons (ortho). |

| ~128.2 | C₁₂ | Benzyl ring carbon (para). |

| ~127.3 | C₁₀, C₁₄ | Benzyl ring carbons (meta). |

| ~123.5 | C₁ | Quaternary carbon of the benzoate ring attached to the ester group. |

| ~122.9 | C₆ | Aromatic CH carbon. |

| ~115.0 | C₂ | Aromatic CH carbon. |

| ~113.2 | C₅ | Aromatic CH carbon. |

| ~71.0 | C₇ (-C H₂Ph) | Benzylic carbon, shifted downfield by the attached oxygen. |

| ~52.1 | C₁₅ (-OC H₃) | Methyl ester carbon. |

Spectral Interpretation

The assignments are based on established chemical shift ranges and substituent effects. The quaternary carbons (those not bonded to any protons) often have lower intensity signals. The carbons attached to electronegative oxygen atoms (C₃, C₄, C₇, C₈, C₁₅) are shifted significantly downfield. The distinct chemical shifts for all 15 carbons in the molecule are consistent with the proposed structure.

Structural Confirmation and Conclusion

The combined analysis of the ¹H and ¹³C NMR spectra provides unambiguous confirmation for the structure of this compound.

-

¹H NMR confirms the presence and connectivity of all proton groups: the methyl ester, the benzylic methylene, the phenolic hydroxyl, and the specific 1,2,4-trisubstitution pattern on the main aromatic ring, as well as the monosubstituted benzyl group.

-

¹³C NMR confirms the presence of all 15 unique carbon atoms in their expected chemical environments, including the carbonyl carbon, the aliphatic carbons of the ester and ether groups, and the distinct aromatic carbons.

This guide has established a robust, self-validating framework for the NMR characterization of this compound. The detailed protocols and in-depth spectral analysis serve as an authoritative reference, demonstrating the power of NMR spectroscopy in modern chemical and pharmaceutical research.

References

-

NMR Spectroscopy of Benzene Derivatives. Moodle, Available at: [Link]

-

Aromatics - Organic Chemistry. University of Colorado Boulder, Available at: [Link]

-

Spectral Characteristics of the Benzene Ring. Chemistry LibreTexts, Available at: [Link]

-

How to determine the substitution pattern of a benzene from an HNMR spectrum. Quora, Available at: [Link]

-

NMR spectroscopy of small molecules in solution. Royal Society of Chemistry, Available at: [Link]

-

NMR Spectroscopy in Structural Analysis of Organic Compounds. AZoLifeSciences, Available at: [Link]

-

NMR Protocols and Methods. Springer Nature Experiments, Available at: [Link]

-

NMR Techniques in Organic Chemistry. University of Cambridge, Department of Chemistry, Available at: [Link]

-

NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes, Available at: [Link]

Sources

mass spectrometry analysis of Methyl 4-(benzyloxy)-3-hydroxybenzoate

An In-depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(benzyloxy)-3-hydroxybenzoate

Foreword: A Modern Approach to Structural Elucidation